![molecular formula C13H14BrNS B3079898 N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine CAS No. 1078162-18-1](/img/structure/B3079898.png)

N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine

Übersicht

Beschreibung

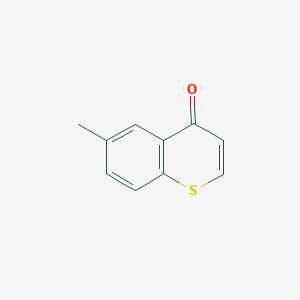

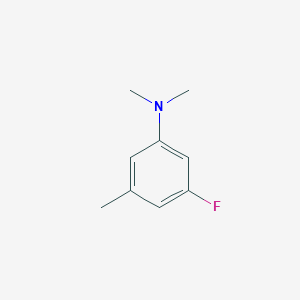

“N-[(4-bromothiophen-2-yl)methyl]-4-fluoroaniline” is a compound that has a similar structure . It has a molecular weight of 286.17 .

Synthesis Analysis

A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . In the first step, commercially available 4-bromoaniline was condensed with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid .Chemical Reactions Analysis

The Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated . A wide range of electron-donating and withdrawing functional groups were well tolerated in reaction conditions .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

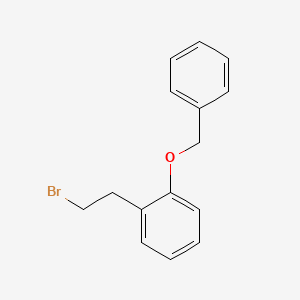

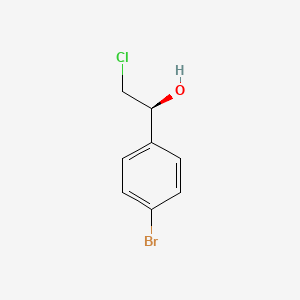

N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine and its derivatives have been explored in various chemical syntheses and characterizations, indicating their versatility in organic chemistry. For instance, the synthesis of Zn(II) complexes bearing C1-symmetric ligands derived from phenylethanamine demonstrates the compound's potential in forming complexes with metal ions, which were found to inhibit urease activity, showcasing a method to explore biological enzyme inhibition through synthetic coordination chemistry (Nayab et al., 2021). Additionally, the preparation of Schiff bases by condensation with different aldehydes, leading to compounds with potential antibacterial activity, highlights another aspect of its application in medicinal chemistry (Hussam et al., 2016).

Catalysis and Polymerization

The compound and its derivatives have been implicated in catalysis, particularly in palladium-catalyzed processes. For example, structural elucidation of chiral (imino)pyridine/phosphine palladium(II) complexes showcases the role of N-substituted phenylethanamine derivatives in catalyzing reactions such as methoxycarbonylation of styrene, suggesting its utility in facilitating complex organic transformations (Ngcobo et al., 2021). Another study highlighted its application in photopolymerization, providing insights into the development of new materials through polymer science (Guillaneuf et al., 2010).

Molecular Docking and Drug Design

Significant attention has been given to the synthesis of brominated thienyl chalcones, a new class of reversible MAO-B inhibitors, showcasing the compound's relevance in drug discovery. These inhibitors were synthesized and tested for their activity, highlighting the potential for developing treatments for neurodegenerative diseases (Mathew et al., 2016). Additionally, pharmacophore-based 3D-QSAR analysis of thienyl chalcones as MAO-B inhibitors further underscores the compound's utility in understanding and optimizing molecular interactions for therapeutic purposes (Mathew et al., 2017).

Zukünftige Richtungen

A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized in considerable yields through Suzuki cross-coupling reactions . Various electron-donating and withdrawing functional moieties were successfully incorporated under the employed reaction conditions . This suggests that similar compounds could be synthesized and studied in the future.

Eigenschaften

IUPAC Name |

N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNS/c14-12-8-13(16-10-12)9-15-7-6-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXHJRWMXNPDCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)

![3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B3079918.png)